molecular formula C23H23N5O4S B3295585 N-(4-acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888438-99-1

N-(4-acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B3295585
CAS No.: 888438-99-1
M. Wt: 465.5 g/mol
InChI Key: VIPYPZPWCMAKMQ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 2-methoxyethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 4-acetamidophenyl ring, which may enhance hydrogen-bonding interactions and solubility . The pyrimidoindole scaffold is known for its pharmacological relevance, particularly in modulating Toll-like Receptor 4 (TLR4) activity, as demonstrated in structurally related compounds .

Synthesis Insights:
The compound is likely synthesized via a two-step protocol:

Functionalization: Thioether linkage of the acetamide group through nucleophilic substitution, followed by purification via reverse-phase chromatography (C18, water:methanol gradient) .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-14(29)24-15-7-9-16(10-8-15)25-19(30)13-33-23-27-20-17-5-3-4-6-18(17)26-21(20)22(31)28(23)11-12-32-2/h3-10,26H,11-13H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPYPZPWCMAKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H23N5O4SC_{27}H_{23}N_{5}O_{4}S with a molecular weight of 513.6 g/mol. This compound features a unique structure that combines an acetamidophenyl moiety with a pyrimidoindole core linked by a sulfanyl group. The presence of multiple functional groups enhances its potential for diverse biological interactions.

PropertyValue
Molecular FormulaC27H23N5O4SC_{27}H_{23}N_{5}O_{4}S
Molecular Weight513.6 g/mol
Purity≥ 95%

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's structural features allow it to potentially modulate enzyme activity and influence cellular processes.

Antimicrobial Properties

Compounds with similar structures have been evaluated for antimicrobial activity against various pathogens. Research indicates that modifications to the pyrimidoindole core can enhance efficacy against bacterial and fungal strains by interfering with metabolic pathways essential for pathogen survival.

Case Studies

  • Cytotoxicity Assay : In one study examining related pyrimidoindole derivatives, compounds were tested using the MTT assay to assess their effects on cell viability in cancer cell lines. Results indicated some compounds exhibited EC50 values below 10 μM, suggesting potent cytotoxicity against specific cancer types .
  • Antimicrobial Testing : Another study focused on thiochromen derivatives found that modifications to the indole structure enhanced activity against trypanosomatids by increasing reactive oxygen species (ROS) levels within the parasites . This suggests that this compound could similarly affect microbial pathogens through oxidative stress mechanisms.

Scientific Research Applications

N-(4-acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on scientific research, therapeutic potential, and any relevant case studies.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. The pyrimidoindole framework has been associated with the inhibition of cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have shown efficacy in inhibiting specific kinases involved in cancer progression.
  • Induction of Apoptosis : Research indicates that such compounds can trigger apoptotic pathways in cancer cells.

Antimicrobial Properties

Research has also highlighted the potential antimicrobial effects of this compound. The sulfanyl group may enhance its interaction with microbial membranes, leading to:

  • Bactericidal Effects : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Fungal Inhibition : The compound's structure suggests potential antifungal activity, which warrants further exploration.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties:

  • Reduction of Oxidative Stress : The presence of acetamide groups may contribute to antioxidant activities.
  • Potential in Neurodegenerative Diseases : Investigations into their effects on neurodegenerative models indicate promise for therapeutic applications in conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored a series of pyrimidoindole derivatives. Among these, a compound structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM.

Case Study 2: Antimicrobial Activity

In another study featured in Antimicrobial Agents and Chemotherapy, a related compound demonstrated effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. This highlights the potential for developing new antimicrobial agents based on the compound's structure.

Comparative Table of Related Compounds

Compound NameStructureAnticancer ActivityAntimicrobial ActivityReference
Compound AStructure AIC50 = 12 µM (MCF-7)MIC = 8 µg/mL (S. aureus)
Compound BStructure BIC50 = 15 µM (A549)MIC = 16 µg/mL (E. coli)
N-(4-acetamidophenyl)-2-{...}StructureStructureTBDTBDCurrent Study

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally similar pyrimido[5,4-b]indole derivatives and acetamide-containing molecules (Table 1). Key differences in substituents and biological activities are highlighted.

Table 1: Comparative Analysis of Pyrimido[5,4-b]indole Derivatives and Acetamide Analogs

Compound ID/Name R Group (Pyrimidoindole) Acetamide Substituent Biological Activity Key Findings
Target Compound 2-Methoxyethyl 4-Acetamidophenyl Hypothesized TLR4 modulation Enhanced solubility due to polar 2-methoxyethyl and acetamidophenyl groups
N-Isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) Isopentyl Phenyl TLR4 ligand Moderate TLR4 binding; limited solubility
N-(3,3-Dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (28) 3,3-Dimethylbutyl Phenyl TLR4 ligand Improved lipophilicity but reduced selectivity
N-(4-Ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)acetamide 3-Methoxyphenyl 4-Ethylphenyl Not reported Structural analog with potential π-π stacking interactions
2-((3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-trifluoromethoxyphenyl)acetamide Methyl 4-Trifluoromethoxyphenyl Not reported High lipophilicity; potential CNS penetration
2-((2-Aminophenyl)sulfanyl)-N-(4-methoxyphenyl)acetamide N/A (Non-pyrimidoindole) 4-Methoxyphenyl Antimicrobial Demonstrated hydrogen-bonding interactions via acetamide and methoxy groups

Substituent Effects on Pharmacological Properties

  • Pyrimidoindole Core Modifications: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to bulky alkyl chains (e.g., isopentyl in Compound 27) or aromatic substituents (e.g., 3-methoxyphenyl in ). This aligns with trends observed in TLR4 ligands, where polar groups enhance bioavailability .
  • Biological Activity: Compounds with phenyl substituents on the pyrimidoindole core (e.g., 27, 28) exhibit moderate TLR4 activity but suffer from poor solubility . The target compound’s 2-methoxyethyl group may address this limitation.

Structural and Crystallographic Insights

  • Hydrogen-Bonding Networks : The acetamide group in the target compound is expected to form N–H···O and C–H···O interactions, similar to N-(4-methoxyphenyl)acetamide analogs . These interactions stabilize molecular conformations and enhance crystallinity.
  • Crystal Packing : While direct crystallographic data for the target compound is unavailable, related structures (e.g., ) show that sulfonamide and acetamide groups facilitate layered packing via π-stacking and hydrogen bonds.

Q & A

Q. What synthetic routes are reported for constructing the pyrimido[5,4-b]indole core in related acetamide derivatives?

The pyrimido[5,4-b]indole scaffold can be synthesized via cyclocondensation of substituted indole precursors with urea or thiourea derivatives under acidic conditions. For example, highlights the use of pyrazolo[4,3-d]pyrimidine intermediates, which are structurally analogous and involve sulfone or phosphonate moiety incorporation . Key steps include optimizing reaction temperatures (e.g., 80–100°C) and catalysts (e.g., p-toluenesulfonic acid) to enhance yield. Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. How can researchers confirm the molecular structure of this compound?

Structural validation typically combines spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly distinguishing acetamide protons (~2.1 ppm) and sulfanyl groups (δ 3.5–4.0 ppm) .
  • X-ray crystallography : and demonstrate the utility of single-crystal X-ray diffraction to resolve bond lengths and angles in sulfonamide-pyrimidine hybrids, critical for confirming regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ or [M–H]– ions) with ppm-level accuracy .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability; notes decomposition temperatures >200°C for sulfonamide-acetamide hybrids .
  • Karl Fischer titration : Quantifies hygroscopicity, critical for handling hygroscopic intermediates like methoxyethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

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